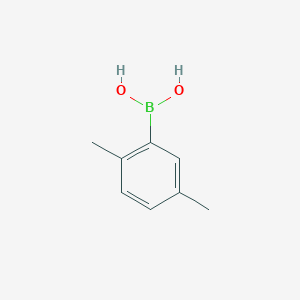

2,5-Dimethylphenylboronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMZKLJLVGQZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370238 | |

| Record name | 2,5-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85199-06-0 | |

| Record name | 2,5-Dimethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dimethylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylphenylboronic Acid

CAS Number: 85199-06-0

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,5-Dimethylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, synthesis, key applications, and relevant experimental protocols. It is intended to serve as a comprehensive resource for professionals in research and development.

Physicochemical Properties

This compound is a white to slightly yellow crystalline powder.[1] It is a key building block in synthetic chemistry, primarily utilized for the formation of carbon-carbon bonds in cross-coupling reactions.[1]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source |

| CAS Number | 85199-06-0 | [1] |

| Molecular Formula | C₈H₁₁BO₂ | [1] |

| Molecular Weight | 149.98 g/mol | [1] |

| Melting Point | 186-191 °C | |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Purity | ≥97% | Oakwood Chemical |

| Predicted pKa | 8.70 ± 0.58 | [2] |

| Solubility | Slightly soluble in DMSO and Methanol.[2] Generally, phenylboronic acids exhibit low solubility in water and hydrocarbons, and higher solubility in ethers and ketones. | |

| Synonyms | 2,5-Dimethylbenzeneboronic acid, p-Xylene-2-boronic acid | [1] |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |

| GHS Hazard Pictograms | GHS07 (Irritant) | PubChem |

Synthesis and Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 1-bromo-2,5-dimethylbenzene.

Experimental Protocol:

Materials:

-

1-Bromo-2,5-dimethylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethyl borate (B1201080)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2,5-dimethylbenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by a color change and gentle refluxing. After the addition is complete, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.

-

Hydrolysis and Work-up: The reaction mixture is cooled in an ice bath, and 2 M HCl is added slowly to hydrolyze the boronic ester. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude product is triturated with hexane and filtered to afford this compound as a white solid.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of biologically active compounds. Derivatives incorporating the 2,5-dimethylphenyl moiety have shown potential as antimicrobial and anticancer agents. A notable area of investigation is the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

Targeting the IDO1 Signaling Pathway in Cancer Immunotherapy

IDO1 is an enzyme that plays a critical role in tumor immune escape. [3]It catalyzes the degradation of the essential amino acid tryptophan into kynurenine (B1673888). [4]This process has two main immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment leads to the arrest of T-cell proliferation and induces T-cell anergy. [5]2. Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites promotes the differentiation of regulatory T-cells (Tregs), which further suppress the anti-tumor immune response. [6] By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, allowing for the effective activation of anti-tumor T-cells. Therefore, small molecule inhibitors of IDO1 are of significant interest in cancer immunotherapy, often in combination with other checkpoint inhibitors.

Diagram 3: IDO1 Signaling Pathway in Tumor Immune Evasion

Application in Fluorescent Sensors

Boronic acids are known to interact with diols to form boronate esters. This property can be exploited in the design of fluorescent sensors for the detection of biologically relevant diol-containing molecules, such as carbohydrates and certain neurotransmitters. A general design for such a sensor involves coupling the boronic acid moiety to a fluorophore. The binding of the analyte to the boronic acid alters the electronic properties of the system, leading to a change in the fluorescence signal (e.g., quenching or enhancement).

Hypothetical Fluorescent Sensor for Catecholamines

This section describes a hypothetical experimental workflow for the development of a fluorescent sensor for catecholamines (e.g., dopamine) using a custom-synthesized fluorophore coupled to this compound.

Experimental Workflow:

-

Sensor Synthesis:

-

Synthesize a suitable amino-functionalized fluorophore.

-

Couple the fluorophore to this compound via an appropriate linker (e.g., amide bond formation).

-

Purify the sensor molecule by column chromatography and characterize it using NMR and mass spectrometry.

-

-

Sensor Characterization:

-

Determine the absorption and emission spectra of the sensor in a suitable buffer (e.g., PBS, pH 7.4).

-

Investigate the photostability of the sensor.

-

-

Analyte Sensing:

-

Titrate the sensor solution with increasing concentrations of the target analyte (e.g., dopamine).

-

Record the fluorescence spectra at each concentration to determine the change in fluorescence intensity.

-

Calculate the binding constant and limit of detection.

-

-

Selectivity Studies:

-

Test the sensor's response to other structurally similar molecules and potential interferents to assess its selectivity.

-

Diagram 4: Workflow for Fluorescent Sensor Development

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [2]All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 85199-06-0 [amp.chemicalbook.com]

- 3. amsbio.com [amsbio.com]

- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,5-Dimethylphenylboronic acid

An In-depth Technical Guide to 2,5-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize boronic acids in their work.

Core Properties and Identifiers

This compound, also known as 2,5-dimethylbenzeneboronic acid or p-xylene-2-boronic acid, is a versatile reagent in organic chemistry.[1] It appears as a white to slightly yellow crystalline powder.[1][2][3] This compound is a key building block in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.[1][4]

Physical and Chemical Data

The fundamental are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BO₂ | [1][2][5][6] |

| Molecular Weight | 149.98 g/mol | [1][2][5][7] |

| CAS Number | 85199-06-0 | [1][2][3][5] |

| Melting Point | 186 - 192 °C | [1][2][3][8] |

| Appearance | White to slightly yellow crystalline powder | [1][2][3][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |

| Predicted pKa | 8.70 ± 0.58 | [8] |

| Storage | Room Temperature, in a dry, well-ventilated place | [1][3][8] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectral information is provided below.

| Spectrum Type | Availability / Source |

| ¹H NMR | Available[9][10] |

| ¹³C NMR | Available[5][9] |

| ATR-IR | Available[5][9] |

| Transmission IR | Available[9] |

| Raman | Available[9] |

| Mass Spectrometry | Data available for derivatives[11] |

Reactivity and Applications

This compound is a cornerstone reagent in modern organic synthesis, primarily valued for its role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][12] Its unique structure enables selective functionalization, which is critical in the development of pharmaceuticals and agrochemicals.[1]

Key application areas include:

-

Pharmaceuticals: It serves as a vital intermediate in the synthesis of biologically active compounds and in drug discovery programs.[1][13][14] Boronic acids, in general, have seen success in FDA-approved drugs.[15]

-

Agrochemicals: Used in the development of new crop protection agents.[1]

-

Materials Science: Employed in the creation of advanced materials with specific electronic or photophysical properties.[1]

-

Biosensors: Its ability to interact with diols, carbohydrates, and other biomolecules allows for its use in the development of sensors and diagnostic tools.[1]

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this compound in synthesis.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 2-(2,5-dimethylphenyl)benzoic acid via a palladium-catalyzed Suzuki-Miyaura coupling reaction.[4][12]

Materials:

-

2-Bromobenzoic acid

-

This compound

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)[12]

-

(Optional Ligand for hindered substrates): 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)[12]

-

Toluene (B28343) and Water (e.g., 4:1 ratio) or anhydrous Toluene[4][12]

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromobenzoic acid (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (3.0 eq).[4]

-

Catalyst Addition: Add the palladium(II) acetate catalyst (e.g., 1-2 mol%). For sterically hindered substrates, a pre-mixed solution of the palladium catalyst and a suitable ligand like RuPhos in anhydrous toluene can be added.[4][12]

-

Solvent and Degassing: Add the solvent system (e.g., toluene and water). Degas the mixture by bubbling an inert gas like argon or nitrogen through it for 15-20 minutes.[12]

-

Reaction: Heat the mixture to reflux (approx. 80-100 °C) under an inert atmosphere with vigorous stirring.[4][12] Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.[4][12]

-

Workup:

-

Purification:

-

Combine the organic layers and wash sequentially with 1 M HCl and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

Further purification can be achieved by column chromatography or recrystallization if necessary.

-

Catalytic Cycle of Suzuki-Miyaura Coupling

The efficacy of this compound in synthesis is best understood through the catalytic cycle of the Suzuki-Miyaura reaction. The cycle comprises three main steps.[16][17]

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species.[17]

-

Transmetalation: In the presence of a base, the organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This forms a new Pd(II) intermediate.[17]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form a new carbon-carbon bond (R¹-R²), which is the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[17]

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. The compound presents several hazards as defined by the Globally Harmonized System (GHS).[5][18]

| Hazard Code | Statement | Classification |

| H315 | Causes skin irritation | Skin Irritation, Category 2[5][18][19] |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2A[5][18][19] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3[5][19] |

| H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4[5] |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[18][20] Ensure eyewash stations and safety showers are readily accessible.[20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[18][20] A dust mask is recommended if handling the powder outside of a fume hood.[18]

-

Handling: Avoid breathing dust.[20][21] Wash hands thoroughly after handling.[18][20] Avoid contact with skin, eyes, and clothing.[18]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents and strong acids.[1][20]

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. 85199-06-0・this compound・325-77031・321-77033[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. benchchem.com [benchchem.com]

- 5. (2,5-Dimethylphenyl)boronic acid | C8H11BO2 | CID 2734347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 85199-06-0 [amp.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(85199-06-0) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. d-nb.info [d-nb.info]

- 14. Boron‐Based Functionalities Enhance, the Potency of 2,5‐Dimethylfuran‐Based IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 16. Yoneda Labs [yonedalabs.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tcichemicals.com [tcichemicals.com]

- 19. chemical-label.com [chemical-label.com]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

2,5-Dimethylphenylboronic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dimethylphenylboronic acid, a versatile reagent in modern organic synthesis. The document details its core physicochemical properties, a comprehensive experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visualization of the reaction's catalytic cycle.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for reaction planning and stoichiometric calculations.

| Property | Value |

| Molecular Formula | C₈H₁₁BO₂[1][2][3] |

| Molecular Weight | 149.98 g/mol [1][3] |

| Appearance | White to slightly yellow crystalline powder |

| CAS Number | 85199-06-0[2] |

| Melting Point | 192 °C |

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a fundamental method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2]

Experimental Protocol: Synthesis of 2-(2,5-dimethylphenyl)benzoic acid

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with 2-bromobenzoic acid. This protocol is specifically designed to address the challenges associated with sterically hindered substrates.[4]

Materials:

-

This compound

-

2-Bromobenzoic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Anhydrous potassium phosphate (B84403) (K₃PO₄)

-

Anhydrous toluene (B28343)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 equivalent), this compound, and anhydrous potassium phosphate (K₃PO₄).[4]

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and RuPhos (0.04 equivalents) in a small volume of anhydrous toluene.[4]

-

Assembly and Degassing: Add the prepared catalyst mixture to the round-bottom flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the entire mixture by bubbling argon or nitrogen gas through the solvent for 15-20 minutes to ensure an inert atmosphere.[4]

-

Reaction Execution: Heat the reaction mixture to 100 °C under the inert atmosphere. Allow the reaction to proceed with vigorous stirring for 12-24 hours. The progress can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of 2-3 using 1 M HCl.[4]

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (three times with 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. Further purification can be achieved through techniques such as column chromatography or recrystallization.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][2][3] This cycle efficiently generates the desired biaryl product while regenerating the active palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2,5-dimethylphenylboronic acid, a valuable reagent in organic chemistry, particularly in the realm of cross-coupling reactions for pharmaceutical and materials science applications. This document details the most prevalent and effective synthetic methodologies, complete with experimental protocols and comparative data to aid researchers in their synthetic endeavors.

Grignard Reaction Route

The most common and well-established method for the synthesis of this compound involves the formation of a Grignard reagent from 1-bromo-2,5-dimethylbenzene, followed by its reaction with a trialkyl borate (B1201080) ester and subsequent acidic hydrolysis. This method is reliable and scalable, making it suitable for both laboratory and potential industrial applications.

Experimental Protocol

This protocol is adapted from a detailed procedure for the synthesis of a structurally similar compound, 2,6-dimethylphenylboronic acid, and incorporates best practices for Grignard-based boronic acid synthesis.

Materials:

-

1-Bromo-2,5-dimethylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triisopropyl borate

-

10% Aqueous hydrochloric acid (HCl)

-

Diethyl ether

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer with heating mantle

-

Inert gas (nitrogen or argon) supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried three-necked flask equipped with a reflux condenser, an addition funnel, a magnetic stir bar, and under an inert atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine to the magnesium.

-

In the addition funnel, prepare a solution of 1-bromo-2,5-dimethylbenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 1-bromo-2,5-dimethylbenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle reflux.

-

Once the reaction has started, add the remaining 1-bromo-2,5-dimethylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.5 equivalents) dropwise via a syringe or an addition funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 10% aqueous HCl until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with 1 M NaOH.

-

Separate the aqueous basic layer and acidify it with concentrated HCl to pH ~1-2, which should precipitate the boronic acid.

-

Extract the resulting aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine these final organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the Grignard-based synthesis of arylboronic acids. Please note that the yield for this compound may vary based on specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-2,5-dimethylbenzene | General Procedure |

| Key Reagents | Magnesium, Triisopropyl borate | General Procedure |

| Solvent | Anhydrous THF | General Procedure |

| Molar Ratio (Mg:Halide:Borate) | 1.2 : 1.0 : 1.5 | Analogy to similar syntheses |

| Reaction Temperature (Grignard) | Reflux in THF (~66 °C) | General Procedure |

| Reaction Temperature (Borylation) | -78 °C to room temperature | General Procedure |

| Reaction Time (Grignard) | 1-2 hours post-addition | General Procedure |

| Reaction Time (Borylation) | Overnight | General Procedure |

| Reported Yield (for analogous compounds) | ~80% | [1] |

Lithiation-Borylation Route (Alternative)

An alternative approach to the synthesis of arylboronic acids involves the direct lithiation of an aromatic C-H bond or a halogen-metal exchange, followed by quenching with a borate ester. This method can be advantageous for substrates that are not amenable to Grignard reagent formation.

General Concept

The synthesis would proceed via one of the following pathways:

-

Direct Lithiation: 2,5-dimethylbenzene could be directly lithiated using a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting aryllithium species is then reacted with a trialkyl borate.

-

Halogen-Metal Exchange: 1-Bromo-2,5-dimethylbenzene can undergo a halogen-metal exchange with an organolithium reagent (typically n-butyllithium) at low temperatures to form the corresponding aryllithium intermediate, which is then quenched with a borate ester.

While this method is a powerful tool in organic synthesis, a specific, detailed protocol for the synthesis of this compound via this route is not as readily available in the literature as the Grignard approach. Researchers interested in this alternative should perform careful optimization of reaction conditions.

Visualizing the Synthesis

Grignard Synthesis Workflow

Caption: Workflow for the Grignard-based synthesis of this compound.

Logical Relationship of Synthesis Routes

References

2,5-Dimethylphenylboronic Acid: A Technical Guide to Safety and Hazards (GHS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylboronic acid (CAS No. 85199-06-0) is a versatile organoboron compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its application in the synthesis of complex molecules makes it a valuable reagent in pharmaceutical and agrochemical research and development.[1] Given its prevalence in the laboratory setting, a thorough understanding of its safety profile and associated hazards is paramount for ensuring safe handling and minimizing risk to personnel. This technical guide provides an in-depth overview of the safety and hazards of this compound, in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BO₂ | [1][2] |

| Molecular Weight | 149.98 g/mol | [1][2] |

| CAS Number | 85199-06-0 | [2] |

| Appearance | White to slightly yellow crystalline powder | [1] |

| Melting Point | 186-192 °C | [1][3][4] |

| Boiling Point (Predicted) | 305.1 ± 52.0 °C | [4] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in Methanol and DMSO (Slightly) | [4][5] |

GHS Hazard Classification and Labeling

This compound is classified as a hazardous substance under the GHS. The primary hazards are related to its irritant properties. A detailed breakdown of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Exclamation Mark | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Exclamation Mark | Warning | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | Exclamation Mark | Warning | H302: Harmful if swallowed |

Note: The classification for Acute Toxicity (Oral) (H302) is reported by a smaller percentage of notifiers compared to the irritation hazards.[2]

The GHS hazard communication elements for this compound are visually summarized in the following diagram:

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

Table 3: GHS Precautionary Statements for this compound

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Hazard Determination

The GHS classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific test data for this compound is not publicly available, the methodologies for assessing its key hazards are outlined below.

Skin Irritation

The potential for skin irritation is typically assessed using the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .[6] This in vitro method has largely replaced the traditional in vivo rabbit skin test (OECD TG 404) for animal welfare reasons.

Methodology of OECD TG 439:

-

Test System: A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[7]

-

Procedure: The test chemical is applied topically to the RhE tissue. Following a defined exposure period, the chemical is removed by washing.

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan (B1609692) salt, which is then quantified spectrophotometrically.[7]

-

Classification: A reduction in cell viability below a defined threshold (≤ 50%) compared to a negative control indicates that the substance is an irritant (GHS Category 2).[8]

Eye Irritation

Serious eye irritation potential is evaluated based on OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .[9][10] A tiered testing strategy is employed to minimize animal testing.

Methodology of OECD TG 405:

-

Initial Assessment: A weight-of-the-evidence analysis of existing data is performed first.[9][10] In vitro or ex vivo tests are considered to predict corrosive or severe irritant properties.

-

In Vivo Test (if necessary): The test is typically conducted on a single albino rabbit initially.[11] A single dose of the substance is applied to the conjunctival sac of one eye.

-

Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored.[11]

-

Classification: A substance is classified as a serious eye irritant (GHS Category 2A) if it produces reversible eye irritation within a 21-day observation period.[12]

Acute Oral Toxicity

The classification "Harmful if swallowed" is determined through acute oral toxicity testing, following guidelines such as OECD Test Guideline 420 (Fixed Dose Procedure) , 423 (Acute Toxic Class Method) , or 425 (Up-and-Down Procedure) .[13]

Methodology of OECD TG 423 (Acute Toxic Class Method):

-

Principle: This is a stepwise procedure using a minimum number of animals.[14]

-

Procedure: The substance is administered orally to a group of animals (typically three female rats) at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[14]

-

Observation: The animals are observed for mortality and clinical signs of toxicity. The outcome of the first step determines the next dose level.

-

Classification: The substance is classified into a GHS category based on the dose at which mortality or evident toxicity is observed.

The relationship between these experimental assessments and the final GHS classification is illustrated in the workflow below.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a valuable chemical reagent with defined hazards. It is classified under GHS as a skin and serious eye irritant, may cause respiratory irritation, and may be harmful if swallowed. Researchers, scientists, and drug development professionals must handle this compound with appropriate engineering controls, personal protective equipment, and adherence to safe laboratory practices as outlined in this guide and the relevant Safety Data Sheets. A comprehensive understanding of its hazard profile, informed by standardized testing methodologies, is essential for mitigating risks and ensuring a safe research environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (2,5-Dimethylphenyl)boronic acid | C8H11BO2 | CID 2734347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. This compound | 85199-06-0 [amp.chemicalbook.com]

- 5. This compound | 85199-06-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 7. x-cellr8.com [x-cellr8.com]

- 8. iivs.org [iivs.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Solubility of 2,5-Dimethylphenylboronic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar compounds, namely phenylboronic acid and its substituted analogues, to provide insights into its expected solubility profile. The information herein is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound is a member of the boronic acid class of organic compounds, characterized by a boronic acid functional group (-B(OH)₂) attached to a dimethylphenyl ring. It serves as a vital building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility extends to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development.

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For this compound, its solubility is influenced by the nature of the solvent, temperature, and the presence of impurities.

Qualitative Solubility

Direct quantitative solubility data for this compound is sparse in publicly available literature. However, qualitative information suggests the following:

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Quantitative Solubility of Analogous Compounds

To provide a more quantitative understanding, this guide presents solubility data for phenylboronic acid and isobutoxyphenylboronic acid isomers in various organic solvents. This data, obtained through a dynamic (synthetic) method, can serve as a valuable proxy for estimating the solubility behavior of this compound. The presence of two methyl groups on the phenyl ring of this compound, compared to the unsubstituted phenylboronic acid, is expected to increase its lipophilicity and potentially influence its solubility in organic solvents. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3]

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents at Different Temperatures [2][3]

| Temperature (K) | Chloroform (x) | 3-Pentanone (x) | Acetone (x) | Dipropyl Ether (x) | Methylcyclohexane (x) |

| 285.15 | - | 0.015 | 0.025 | 0.035 | 0.0005 |

| 295.15 | 0.012 | 0.025 | 0.040 | 0.055 | 0.0008 |

| 305.15 | 0.020 | 0.040 | 0.065 | 0.085 | 0.0012 |

| 315.15 | 0.032 | 0.065 | 0.100 | 0.125 | 0.0018 |

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at Different Temperatures [4]

| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (x) | m-Isobutoxyphenylboronic Acid (x) | p-Isobutoxyphenylboronic Acid (x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.105 | |

| Dipropyl Ether | 293.15 | 0.040 | 0.010 | 0.008 |

| 303.15 | 0.065 | 0.018 | 0.014 | |

| 313.15 | 0.100 | 0.030 | 0.024 | |

| 323.15 | 0.150 | 0.048 | 0.038 | |

| Methylcyclohexane | 293.15 | 0.0015 | 0.0004 | 0.0003 |

| 303.15 | 0.0025 | 0.0007 | 0.0005 | |

| 313.15 | 0.0040 | 0.0012 | 0.0009 | |

| 323.15 | 0.0065 | 0.0020 | 0.0015 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the dynamic (synthetic) method used to determine the solubility of boronic acids in organic solvents.[2][3][4]

Principle

The dynamic method involves preparing a biphasic sample of the solute (boronic acid) and the solvent of a known composition. The mixture is then heated at a controlled rate with vigorous stirring. The temperature at which the solid phase completely dissolves, resulting in a clear, single-phase solution, is recorded as the solubility temperature for that specific composition. The disappearance of turbidity is monitored, often using a light-based detection system.[2][4]

Materials and Equipment

-

Solute: this compound (or analogous boronic acid) of high purity.

-

Solvents: High-purity organic solvents.

-

Jacketed glass vessel.

-

Magnetic stirrer and stir bar.

-

Precision temperature probe (e.g., Pt100) with a resolution of ±0.01 K.

-

Heating/cooling circulator for temperature control.

-

Luminance probe or a light source and detector to measure turbidity.

-

Analytical balance with a precision of ±0.0001 g.

Procedure

-

Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel to prepare a mixture of a precise composition.

-

Heating and Stirring: Place the vessel in the heating/cooling circulator and begin vigorous stirring. Heat the mixture at a slow, constant rate (e.g., 0.3 K/h) to ensure thermal equilibrium.

-

Turbidity Measurement: Continuously monitor the turbidity of the mixture. This can be done visually or, for higher accuracy, by measuring the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity decreases, and light transmission increases.

-

Determination of Solubility Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the equilibrium solubility temperature for that mole fraction.

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (temperature vs. mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the dynamic solubility determination method.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While direct quantitative data remains limited, the provided information on analogous compounds offers valuable insights for researchers, scientists, and drug development professionals. The detailed experimental protocol for the dynamic method empowers researchers to determine the precise solubility of this compound in their specific solvent systems, thereby facilitating its effective use in synthesis, purification, and formulation.

References

Technical Guide: Stability and Storage of 2,5-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,5-dimethylphenylboronic acid. A critical reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its stability is paramount for ensuring reaction reproducibility and purity of the final products. This document outlines the key factors influencing its stability, including the inherent equilibrium with its cyclic anhydride (B1165640) (boroxine), potential degradation pathways, and recommended handling and storage practices. Furthermore, it provides adaptable experimental protocols for assessing the stability of this compound and related arylboronic acids.

Physicochemical Properties and Storage Recommendations

This compound is typically a white to slightly yellow or off-white crystalline powder.[1][2] General physicochemical and storage information compiled from various suppliers is summarized below.

Table 1: Physicochemical Properties and Recommended Storage Conditions for this compound

| Parameter | Value | References |

| CAS Number | 85199-06-0 | [1][3][4] |

| Molecular Formula | C₈H₁₁BO₂ | [1][3] |

| Molecular Weight | 149.98 g/mol | [1][4] |

| Appearance | White to slightly yellow crystalline powder/solid | [1][2][5] |

| Melting Point | 186-191 °C (lit.) | [3] |

| Short-term Storage | Room Temperature (Ambient) | [1][2][6] |

| Long-term Storage | Room Temperature, sealed in a dry, dark place. Some sources suggest refrigeration (2-8°C). | [3][6][7] |

| Incompatibilities | Strong oxidizing agents, strong acids. | [7][8] |

Core Stability Considerations and Degradation Pathways

The stability of this compound is influenced by several factors, with the formation of its cyclic anhydride (boroxine) being the most prominent. Other potential degradation pathways include oxidation and protodeboronation.

Boronic Acid–Boroxine (B1236090) Equilibrium

Arylboronic acids, including this compound, can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[9] This is a critical aspect of their chemistry as commercial batches of this compound often contain varying amounts of this anhydride.[5][10] The equilibrium between the boronic acid and the boroxine is influenced by the presence of water, temperature, and the solvent.

Caption: Reversible equilibrium between this compound and its boroxine.

The presence of moisture will shift the equilibrium towards the monomeric boronic acid, while anhydrous conditions and elevated temperatures can favor the formation of the boroxine.[9] For applications where precise stoichiometry is crucial, it is important to be aware of this equilibrium.

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol (B47542) (2,5-dimethylphenol in this case). This degradation pathway can be initiated by atmospheric oxygen, peroxides present in solvents (e.g., aged ethers), or other oxidizing agents.[11] In the context of drug development, understanding this liability is crucial as the resulting phenolic impurity can have different pharmacological and toxicological profiles. A study on a peptide boronic acid derivative showed that the primary degradation pathway was oxidative, leading to the cleavage of the boronic acid group to yield an alcohol.[12]

Protodeboronation

Protodeboronation is a degradation pathway where the carbon-boron bond is cleaved, and the boron atom is replaced by a hydrogen atom, yielding the corresponding arene (p-xylene from this compound). This process is often catalyzed by acids or bases and can be accelerated by the presence of water and elevated temperatures.[11] While often considered a side reaction in cross-coupling chemistry, it represents a significant stability concern under certain conditions.

Caption: Key degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are adaptable protocols for assessing the stability of this compound. These methods should be validated for specific applications.

Protocol: Monitoring Boroxine Formation by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative assessment of the boronic acid to boroxine ratio.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into an NMR tube.

-

Solvent Addition: Add 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Cap the tube and gently agitate to dissolve the sample.

-

Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum immediately after dissolution.

-

Water Addition (Optional): To observe the hydrolysis of the boroxine back to the boronic acid, add a small, known amount of D₂O (e.g., 5-10 µL) to the NMR tube, shake well, and re-acquire the spectrum.

-

Data Analysis: Compare the integrals of the aromatic protons of the boronic acid and the boroxine. The chemical shifts of the boroxine protons are typically slightly different from those of the monomeric acid. The disappearance of boroxine signals and the corresponding increase in boronic acid signals upon addition of D₂O confirms the equilibrium.

Protocol: Stability Indicating HPLC Method Development

This protocol provides a framework for developing an HPLC method to quantify the purity of this compound and detect its degradation products.

Methodology:

-

Column and Mobile Phase Selection:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress ionization and improve peak shape.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C.

-

Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature.

-

Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose a solid sample to elevated temperatures (e.g., 80°C).

-

Photostability: Expose a solution to UV light according to ICH Q1B guidelines.

-

-

Method Optimization: Inject samples from the forced degradation studies and the unstressed compound. Optimize the HPLC gradient to achieve baseline separation between the parent peak of this compound and all degradation product peaks.

-

Detection: Use a UV detector, monitoring at a wavelength where the parent compound and expected degradation products (e.g., 2,5-dimethylphenol) have significant absorbance (e.g., 220-280 nm).

-

Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control, or by the area normalization method if all degradation products are accounted for.

Caption: General workflow for a forced degradation study.

Quantitative Stability Data for Analogous Arylboronic Acids

Table 2: Stability Data for Selected Arylboronic Acids (for comparative purposes)

| Compound | Condition | Observation/Data | Reference |

| 3-Tolylboronic acid | High pH (Basic) | Accelerated protodeboronation | [11] |

| 3-Tolylboronic acid | Strong Oxidizing Agents | Rapid oxidative degradation | [11] |

| Arylboronic acids (general) | Presence of H₂O | Facilitates protodeboronation, especially under basic conditions | [11] |

| Peptide boronic acid | H₂O₂ | Cleavage of boronic acid group to form an alcohol | [12] |

Conclusion and Best Practices

This compound is a stable compound when stored under appropriate conditions. The primary stability concern is its equilibrium with the corresponding boroxine, which is influenced by water content. To ensure the integrity and reactivity of this compound, the following best practices are recommended:

-

Storage: Store in a tightly sealed container in a dry, dark place at room temperature. For long-term storage, refrigeration (2-8°C) can be considered to minimize any potential thermal degradation.

-

Handling: Avoid exposure to moisture and air for extended periods. Use in a well-ventilated area, and avoid contact with strong oxidizing agents and strong acids.

-

Analysis: For applications requiring high precision, it is advisable to characterize the material to determine the boronic acid to boroxine ratio, for example, by ¹H NMR.

-

Reaction Setup: When used in reactions sensitive to water, ensure anhydrous conditions are maintained. When using solvents prone to peroxide formation (e.g., THF, diethyl ether), use fresh, inhibitor-free solvents to prevent oxidative degradation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 85199-06-0・this compound・325-77031・321-77033[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. This compound | 85199-06-0 [amp.chemicalbook.com]

- 4. (2,5-Dimethylphenyl)boronic acid | C8H11BO2 | CID 2734347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 85199-06-0 | TCI EUROPE N.V. [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Reactivity of Arylboronic Acids: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

Arylboronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their unique reactivity profile, characterized by a trifecta of key transformations—the Suzuki-Miyaura cross-coupling, protodeboronation, and oxidation—allows for the construction of complex molecular architectures with remarkable precision and efficiency. This technical guide provides an in-depth exploration of the fundamental reactivity of arylboronic acids, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in their synthetic endeavors.

Synthesis of Arylboronic Acids

The accessibility of arylboronic acids is a cornerstone of their widespread utility. Several robust methods exist for their preparation, with the choice of method often dictated by the nature of the starting material and the desired substitution pattern.

From Aryl Halides via Lithiation or Grignard Reaction followed by Borylation

One of the most traditional and versatile methods for synthesizing arylboronic acids involves the reaction of an organometallic species, generated from an aryl halide, with a trialkyl borate (B1201080). This is followed by hydrolysis to afford the desired arylboronic acid.

Experimental Protocol: Synthesis of Phenylboronic Acid from Bromobenzene (B47551)

-

Reaction Setup: A dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is flame-dried under a stream of nitrogen.

-

Grignard Reagent Formation: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, followed by a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is then added dropwise, ensuring the temperature remains below -60 °C.

-

Hydrolysis and Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of 2 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to yield phenylboronic acid as a white crystalline solid.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful method for the synthesis of arylboronic esters from aryl halides or triflates using a palladium catalyst and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting boronic esters are often more stable and easier to purify than the corresponding boronic acids and can be readily hydrolyzed if needed.

Experimental Protocol: Miyaura Borylation of an Aryl Bromide

-

Reaction Setup: To a Schlenk flask are added the aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (B1210297) (1.5 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).

-

Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., dioxane or DMSO) is then added. The reaction mixture is heated to 80-100 °C and stirred for several hours until completion, as monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the arylboronic ester.

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of arylboronic acids, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl and substituted aromatic systems. This reaction is a cornerstone of modern drug discovery and materials science.[1]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

References

The Suzuki-Miyaura Cross-Coupling Reaction: A Technical Guide for Advanced Synthesis

Introduction: The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds, most notably for the synthesis of biaryls, polyolefins, and styrenes. Discovered by Nobel laureate Akira Suzuki, this palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. Its significance in the pharmaceutical and materials science industries is immense, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. This guide provides an in-depth overview of the reaction's core principles, quantitative performance metrics, and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Core Mechanism: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (R¹-X) to a Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) species, where the palladium has inserted itself into the carbon-halogen bond.[1]

-

Transmetalation: In this step, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex. This process requires activation of the organoboron compound by a base, which forms a more nucleophilic boronate species. The halide or other leaving group on the palladium is replaced by the R² group.[1][2]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R¹-R²) from the palladium center. This forms the desired carbon-carbon bond and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

Quantitative Data: Catalyst Performance and Reaction Yields

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. High-throughput screening methods are often employed to rapidly identify optimal conditions for specific substrates.[3][4]

Table 1: Comparative Performance of Palladium Catalysts

The selection of the palladium source and associated ligand is critical for achieving high yields and catalyst efficiency. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) and N-Heterocyclic Carbenes (NHCs) often provide superior results, especially for challenging substrates like aryl chlorides.[5][6]

| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | - | - | 120 (MW) | 0.17 | >95 | [5] |

| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene (B28343) | 100 | 1 | 98 | [5] |

| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 99 | [5] |

| Pd-PEPPSI-IPr | 4-Iodoanisole | Phenyl-B(dan) | KOt-Bu | Toluene | 70 | - | 91 | [7] |

| PdCl₂(dppf) | 4-Iodoanisole | Phenyl-B(dan) | KOt-Bu | Toluene | 70 | - | 89 | [7] |

Table 2: Catalyst Efficiency - Turnover Number (TON) and Turnover Frequency (TOF)

For industrial applications, particularly in pharmaceutical manufacturing, high catalyst efficiency is paramount. Turnover Number (TON), the moles of product formed per mole of catalyst, and Turnover Frequency (TOF), the TON per unit time, are key metrics. Palladacycles and advanced ligand systems have enabled reactions with exceptionally high TONs and TOFs.[8]

| Catalyst System | Substrates | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Ref |

| Dinorbornyl Palladacycle | Aryl Iodide, Arylboronic Acid | 10⁻⁹ | 5 x 10⁹ | 1 x 10⁹ | [8] |

| HFTPhos / Pd | 2-Bromo-1,3,5-triisopropylbenzene, Phenylboronic Acid | 0.001 | 90,000 | - | [9] |

| P1-L5 | 3-Bromoquinoline, Heteroaryl Boronic Ester | - | >1000 | - | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The typical workflow for a Suzuki-Miyaura reaction involves careful setup under an inert atmosphere, followed by heating, reaction monitoring, work-up, and purification.

Protocol 1: General Procedure for Coupling of Aryl Halides

This protocol is a standard method for coupling aryl halides with arylboronic acids using a Buchwald ligand.[5]

-

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01-0.02 mmol, 1-2 mol%)

-

SPhos ligand (0.012-0.024 mmol, 1.2-2.4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

-

Anhydrous Toluene (5 mL)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and the SPhos ligand.

-

Evacuate the tube and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Add anhydrous toluene via syringe.

-

Stir the mixture at 100 °C.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Protocol 2: Ligand-Free Coupling in an Aqueous Medium

This protocol demonstrates a more environmentally friendly approach, avoiding organic solvents and phosphine ligands.[6]

-

Materials:

-

Aryl halide (1 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

-

Water-Ethanol Biphasic (WEB) solvent (3 mL)

-

-

Procedure:

-

In a reaction vessel, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in the WEB solvent.

-

Stir the mixture vigorously at room temperature for the required time (monitoring by TLC).

-

After the reaction is complete, extract the mixture four times with diethyl ether (4 x 10 mL).

-

Combine the organic layers and purify by column chromatography over silica gel (eluent: n-hexane/ethyl acetate) to obtain the desired product.

-

Applications in Drug Discovery and Development

The Suzuki-Miyaura reaction is one of the most frequently used transformations in the pharmaceutical industry, second only to amide bond formation. Its reliability and broad substrate scope make it an invaluable tool for synthesizing complex molecules, including active pharmaceutical ingredients (APIs). The reaction is instrumental in creating the biaryl scaffolds that are prevalent in many drugs. For instance, it is a key step in the synthesis of drugs like Losartan (an angiotensin II receptor antagonist) and a variety of kinase inhibitors used in oncology.[11] The development of highly active catalysts with low palladium loading has also made the reaction economically viable for large-scale industrial synthesis.[8]

References

- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 2. unchainedlabs.com [unchainedlabs.com]

- 3. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]

- 8. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]

- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 11. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]

role of boronic acids in organic synthesis

An In-depth Technical Guide on the Role of Boronic Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, and their corresponding boronate esters, have become an indispensable class of reagents in modern organic synthesis.[1] Characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom, these compounds exhibit a unique combination of stability, versatility, and relatively low toxicity.[2][3][4] First synthesized in 1860, their utility has expanded dramatically, moving from chemical curiosities to foundational building blocks in academia and industry.[4][5] Their mild Lewis acidity and the ability to participate in a vast array of chemical transformations have cemented their role as crucial intermediates.[2]

The significance of boronic acids was prominently recognized with the 2010 Nobel Prize in Chemistry awarded for the development of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prime example.[6] Beyond their celebrated role in carbon-carbon bond formation, boronic acids are integral to the construction of carbon-heteroatom bonds, serve as catalysts in their own right, function as protecting groups for diols, and act as molecular recognition elements in chemical biology and medicinal chemistry.[7][8][9] Their application spans from the synthesis of complex natural products and polymers to the development of blockbuster pharmaceuticals like the proteasome inhibitor Bortezomib (Velcade®).[5][8][10]

This guide provides a detailed exploration of the core applications of boronic acids in organic synthesis, complete with reaction mechanisms, quantitative data, and experimental protocols for key transformations.

Core Applications in Cross-Coupling Reactions

The most profound impact of boronic acids has been in the domain of transition metal-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient construction of bonds, forming the backbone of many complex molecules.[11]

A. The Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of a carbon-carbon single bond by coupling an organoboron species (typically a boronic acid or ester) with an organohalide or pseudohalide (like a triflate) using a palladium catalyst and a base.[6][12] This reaction is widely used to synthesize biaryls, polyolefins, and styrenes.[6]

Reaction Mechanism

The catalytic cycle is generally understood to involve three key steps:[13][14]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.[13][14]

-

Transmetalation: The base activates the boronic acid (R²-B(OH)₂), forming a boronate species that transfers its organic group (R²) to the palladium center, displacing the halide.[13][15]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[13][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. organicreactions.org [organicreactions.org]

- 13. chem.libretexts.org [chem.libretexts.org]